molecular formula C15H21NO B1412626 1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone CAS No. 2096170-07-7

1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

Cat. No. B1412626
CAS RN: 2096170-07-7
M. Wt: 231.33 g/mol
InChI Key: RLINDJFWJYDEJM-UHFFFAOYSA-N
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Description

1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone (TMTHQE) is an organic compound that has been the subject of extensive research in recent years. It is a derivative of tetrahydroquinoline and is found in various natural products. TMTHQE has been found to possess a number of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, it has been studied for its potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Scientific Research Applications

Antitumor Evaluation

A study by Hanashalshahaby et al. (2019) explored the synthesis of novel methylene-tethered tetrahydroquinolines and their cytotoxic activities against various cancer cell lines, highlighting the potential of these compounds in antitumor applications (Hanashalshahaby et al., 2019).

Structural and Spectroscopic Studies

Murugavel et al. (2016) focused on the structural and vibrational spectroscopic studies of similar compounds, emphasizing their significance in the understanding of molecular structures and interactions (Murugavel et al., 2016).

Antituberculosis and Cytotoxicity Studies

Research by Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis, demonstrating their potential use in antituberculosis treatments (Chitra et al., 2011).

Photolytic Studies

Nekipelova et al. (2002) investigated the photolysis of dihydroquinolines, providing insights into the photochemical reactions of these compounds, which could have implications in various scientific fields (Nekipelova et al., 2002).

Antioxidant and Anti-Diabetic Agents

Murugavel et al. (2017) synthesized novel chloroquinoline derivatives and assessed their antioxidant and anti-diabetic properties, suggesting their potential therapeutic applications in these areas (Murugavel et al., 2017).

Synthetic Route Development

Wenpeng et al. (2014) described a new and practical synthetic route for the development of certain quinolin derivatives, which could be crucial for the streamlined synthesis of these compounds in scientific research (Wenpeng et al., 2014).

Antibacterial and Antifungal Activities

Kumar et al. (2017) synthesized a series of new arylsulfonamide-based quinolines and evaluated them for their antibacterial and antifungal activities, indicating their potential use in combating various infections (Kumar et al., 2017).

Mechanism of Action

Target of Action

1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone, also known as OTNE, is a synthetic ketone fragrance . It is primarily used as a fragrance ingredient in various products such as perfumes, laundry products, and cosmetics . The primary targets of this compound are the olfactory receptors in the nose, which detect the compound’s woody, slightly ambergris odor .

Mode of Action

The mode of action of 1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone involves the interaction with olfactory receptors. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor .

Biochemical Pathways

The biochemical pathways affected by 1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone are primarily those involved in olfaction, or the sense of smell. The binding of the compound to olfactory receptors initiates a cascade of biochemical events leading to the generation of nerve impulses that are transmitted to the brain and interpreted as a specific smell .

Pharmacokinetics

Its distribution within the body would depend on its lipophilicity and other physicochemical properties .

Result of Action

The primary result of the action of 1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is the perception of its characteristic odor. This is a result of the compound’s interaction with olfactory receptors and the subsequent transmission of nerve impulses to the brain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone. For instance, the presence of other odorous compounds can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially affect its stability .

properties

IUPAC Name

1-(2,2,4,6-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-9-6-13-10(2)8-15(4,5)16-14(13)7-12(9)11(3)17/h6-7,10,16H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLINDJFWJYDEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C(=O)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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